5-(4'-(Bromomethyl)-[1,1'-biphenyl]-2-YL)-2H-tetrazole
Overview
Description
5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole is an organic compound that features a bromomethyl group attached to a biphenyl structure, which is further connected to a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole typically involves multiple steps. One common route starts with the bromination of 1,1’-biphenyl to introduce the bromomethyl group. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The resulting 4-(bromomethyl)-1,1’-biphenyl is then subjected to a cycloaddition reaction with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, amines, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include azides, amines, or thioethers.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Scientific Research Applications
5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The tetrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)-1,1’-biphenyl: Lacks the tetrazole ring, making it less versatile in terms of reactivity and applications.
4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxylic Acid:
Uniqueness
5-(4’-(Bromomethyl)-[1,1’-biphenyl]-2-YL)-2H-tetrazole is unique due to the presence of both the bromomethyl group and the tetrazole ring. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-[2-[4-(bromomethyl)phenyl]phenyl]-2H-tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9H2,(H,16,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHMZHHIXPMCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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